Eliglustat O-octonyl dimer is a synthetic compound primarily recognized for its role as a substrate reduction therapy in the treatment of Gaucher disease type 1. This compound is a derivative of eliglustat, which is a potent inhibitor of glucosylceramide synthase, effectively reducing the synthesis of glucosylceramide, a lipid that accumulates in patients with this genetic disorder. The compound is classified under therapeutic agents targeting metabolic disorders, specifically those related to sphingolipid metabolism.
Eliglustat O-octonyl dimer can be sourced from various pharmaceutical manufacturers, including Simson Pharma Limited, which provides detailed specifications and certificates of analysis for the compound . It falls under the classification of substrate reduction therapies, specifically designed to manage conditions associated with glucosylceramide accumulation due to enzyme deficiencies.
The synthesis of eliglustat O-octonyl dimer involves several key chemical transformations. The total synthesis of eliglustat begins with commercially available 1,4-benzodioxan-6-carboxaldehyde. The process includes:
The molecular structure of eliglustat O-octonyl dimer can be characterized by its specific functional groups and stereochemistry. The compound features:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Eliglustat O-octonyl dimer participates in various chemical reactions that are significant for its therapeutic application:
These reactions are essential for understanding how eliglustat O-octonyl dimer functions within biological systems.
The mechanism by which eliglustat O-octonyl dimer exerts its effects involves:
Data from clinical trials have shown significant reductions in plasma glucosylceramide levels following treatment with eliglustat O-octonyl dimer, confirming its efficacy as a therapeutic agent .
The physical and chemical properties of eliglustat O-octonyl dimer include:
These properties dictate how the compound is handled during synthesis and formulation.
Eliglustat O-octonyl dimer has several significant applications:
The stereoselective formation of the syn-1,2-amino alcohol motif in eliglustat’s pyrrolidine subunit relies on chlorosulfonyl isocyanate (CSI)-mediated amination. This reaction installs the N-Cbz-protected amino group with precise stereocontrol. As demonstrated in the synthesis of eliglustat intermediates, syn-1,2-dibenzyl ether 6 reacts with CSI in toluene/hexane (10:1) at –78°C, yielding the key amino alcohol 5 with >62% efficiency and diastereoselectivity >20:1 [1]. The exceptional stereochemical outcome arises from the dominance of an SNi (substitution nucleophilic internal) mechanism, where the reaction proceeds through a four-membered cyclic transition state. This pathway enables retention of configuration at the chiral center, avoiding the racemization typical of SN1 pathways [1] [2]. The para-methoxycinnamyl benzyl ether group acts as a steric director, shielding one face of the molecule and facilitating stereoselective nitrogen incorporation.
Table 1: Diastereoselective Amination Optimization
Solvent System | Temperature | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|
Dichloromethane | 0°C | 29 | 1.2:1 |
Toluene | –20°C | 58 | 10:1 |
Toluene/Hexane (10:1) | –78°C | 62 | >20:1 |
The Sharpless asymmetric dihydroxylation (AD) serves as the cornerstone for generating eliglustat’s enantiopure diol intermediates. Olefin 8, derived from Horner–Wadsworth–Emmons olefination of 1,4-benzodioxan-6-carbaldehyde, undergoes AD using AD-mix-β to afford syn-1,2-diol 9 in 82% yield and >99% enantiomeric excess [1] [6]. The (DHQD)₂PHAL ligand in AD-mix-β creates a chiral pocket that directs osmium tetroxide’s si-face attack, establishing the required (R,R)-stereochemistry [9]. This step is indispensable for downstream stereochemical fidelity, as the diol’s configuration dictates the stereoselectivity of subsequent amination and acylation steps. The reaction exhibits broad functional group tolerance, accommodating the benzodioxane moiety without epimerization [6] [9].
The competition between SNi and SN1 pathways during amination critically depends on solvent polarity and temperature. Nonpolar solvents (e.g., toluene/hexane mixtures) stabilize tight ion-pair intermediates (IIA), favoring the SNi route and stereoretention. In contrast, polar solvents like dichloromethane promote carbocation formation (IIB), leading to racemization via SN1 [1]. Lower temperatures (–78°C) further suppress ionization, enhancing SNi dominance. Systematic screening revealed that a 10:1 toluene/hexane mixture at –78°C maximizes diastereoselectivity (dr >20:1) by minimizing solvent coordination around the incipient carbocation [1]. This mechanistic insight enables precise control over the stereochemical outcome essential for the biologically active (1R,2R) enantiomer of eliglustat.
Eliglustat O-octonyl dimer synthesis employs a convergent approach integrating three key fragments:
Protecting group orchestration ensures compatibility:
Fragment assembly culminates in reductive amination between aldehyde 13 and pyrrolidine, followed by dual acylation with n-octanoyl chloride to form the dimer. This strategy circumvents linear synthesis pitfalls, improving overall yield to >25% over 12 steps [1] [10].
While optimal for diastereoselectivity, the toluene/hexane (10:1) system poses scalability challenges:
Process optimizations include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7